molecular formula C17H23N5O2 B2404444 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 921503-50-6

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2404444
CAS RN: 921503-50-6
M. Wt: 329.404
InChI Key: JQJKYJSEBVOAFV-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide, also known as CX5461, is a small molecule inhibitor that has been developed to target RNA polymerase I transcription. This molecule has shown promising results in preclinical studies for the treatment of cancer, particularly in hematological malignancies.

Mechanism of Action

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide binds to the DNA-binding cleft of RNA polymerase I, preventing the enzyme from transcribing rRNA genes. This leads to the accumulation of DNA damage and the activation of the p53 pathway, which in turn leads to cell cycle arrest and apoptosis. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has also been shown to induce the formation of DNA damage foci and to inhibit the repair of DNA double-strand breaks.
Biochemical and Physiological Effects:
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has been shown to induce nucleolar stress, leading to the activation of the p53 pathway and cell cycle arrest. In addition, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has been shown to induce apoptosis in cancer cells, particularly in hematological malignancies. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has also been shown to inhibit the growth of cancer cells in vivo, both as a single agent and in combination with other anticancer agents.

Advantages and Limitations for Lab Experiments

One advantage of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is its selectivity for RNA polymerase I transcription, which makes it a promising candidate for the treatment of cancer. However, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has also been shown to induce DNA damage, which may limit its therapeutic potential. In addition, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has poor solubility in aqueous solutions, which may limit its use in in vivo studies.

Future Directions

There are several future directions for the development of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the development of more potent and selective RNA polymerase I inhibitors based on the structure of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide. In addition, further studies are needed to investigate the potential of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide as a therapeutic agent for the treatment of cancer, particularly in combination with other anticancer agents. Finally, more studies are needed to investigate the potential side effects of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide involves several steps, including the condensation of 4-methoxyphenylacetic acid with cyclohexylamine to form N-cyclohexyl-4-methoxyphenylacetamide. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with sodium azide to form the tetrazole ring. Finally, the resulting compound is treated with formaldehyde to form the N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA (rRNA). This leads to nucleolar stress and activation of the p53 pathway, resulting in cell cycle arrest and apoptosis. Preclinical studies have demonstrated the efficacy of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide in several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and lymphoma. In addition, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has shown synergistic effects when used in combination with other anticancer agents, such as DNA-damaging agents and BCL-2 inhibitors.

properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-24-15-9-7-13(8-10-15)11-17(23)18-12-16-19-20-21-22(16)14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJKYJSEBVOAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide

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